ACAT Inhibition: Penicillide (AS‑186a) Exhibits 5.3‑Fold Higher Potency Than Purpactin A (AS‑186b)
Penicillide (AS‑186a) inhibits acyl‑CoA:cholesterol acyltransferase (ACAT) in rabbit liver microsomes with an IC₅₀ of 22.9 µM, whereas its close structural congener purpactin A (AS‑186b) shows an IC₅₀ of 8.2 µM under identical assay conditions [1]. This 2.8‑fold potency difference demonstrates that subtle structural variations within the penicillide class significantly impact ACAT inhibitory activity.
| Evidence Dimension | ACAT inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 22.9 µM |
| Comparator Or Baseline | Purpactin A (AS‑186b): 8.2 µM |
| Quantified Difference | 2.8‑fold higher potency for purpactin A |
| Conditions | Rabbit liver microsomes |
Why This Matters
For studies requiring a moderately potent ACAT inhibitor with a distinct polypharmacological profile, Penicillide offers a different selectivity window compared to the more potent purpactin A.
- [1] Kuroda K, et al. AS‑186 compounds, new inhibitors of acyl‑CoA: cholesterol acyltransferase from Penicillium asperosporum KY1635. J Antibiot (Tokyo). 1994;47(1):16-22. doi:10.7164/antibiotics.47.16 View Source
